molecular formula C8H4Cl2N2O B1417563 2,5-Dichloroquinazolin-4-ol CAS No. 1107694-73-4

2,5-Dichloroquinazolin-4-ol

Cat. No. B1417563
M. Wt: 215.03 g/mol
InChI Key: NMCPFNYWLIXCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloroquinazolin-4-ol is a chemical compound with the molecular formula C8H4Cl2N2O . It’s not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

Quinazolinones and quinazolines, which include 2,5-Dichloroquinazolin-4-ol, are noteworthy in medicinal chemistry due to their wide range of biological properties . A common method of synthesis involves converting 2-cyano-5-chloroquinazoline to 2,5-dichloroquinazoline-4-one by a substitution reaction .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloroquinazolin-4-ol consists of 8 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 215.03 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dichloroquinazolin-4-ol include a density of 1.65±0.1 g/cm3 and a predicted boiling point of 373.5±44.0 °C .

Scientific Research Applications

Synthesis and Reactivity

2,5-Dichloroquinazolin-4-ol is involved in various synthesis processes. It acts as a versatile building block in chemical reactions, particularly in the synthesis of 2-chloroquinazoline derivatives. The reactivity of 2-chloroquinazoline, derived from 2,4-dichloroquinazoline, has been explored for the direct introduction of the 2-quinazolinyl moiety, with the Stille-type coupling identified as the most efficient method (Henriksen & Sørensen, 2006).

Antimicrobial Applications

Quinazoline derivatives show significant antimicrobial activity. For instance, certain quinazoline derivatives have demonstrated efficacy against strains of bacteria such as Staphylococcus aureus, Escherichia coli, and the fungus Aspergillus niger (Patel & Patel, 2017).

Anticancer Properties

2,5-Dichloroquinazolin-4-ol derivatives have been studied for their potential as anti-cancer agents. For instance, polyhalo 2-aryl-4-aminoquinazolines derived from it have shown significant growth inhibitory activities against various human cancer cell lines (Yan et al., 2013).

Antimalarial Activity

Some derivatives of 2,5-Dichloroquinazolin-4-ol exhibit antimalarial properties. Studies on 2,4-diaminoquinazoline and its derivatives have shown significant inhibitory activity against Plasmodium falciparum, suggesting potential in antimalarial drug development (Ommeh et al., 2004).

Applications in Chemical Sensors

2,5-Dichloroquinazolin-4-ol derivatives have also been used in the development of chemical sensors. For example, a rhodamine derivative bearing 2,4-dichloroquinazoline has been reported as a selective fluorescent chemosensor for mercury (II) in various applications, including living cells (Wang et al., 2014).

properties

IUPAC Name

2,5-dichloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCPFNYWLIXCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653127
Record name 2,5-Dichloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloroquinazolin-4-ol

CAS RN

1107694-73-4
Record name 2,5-Dichloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloroquinazolin-4-ol
Reactant of Route 2
2,5-Dichloroquinazolin-4-ol
Reactant of Route 3
2,5-Dichloroquinazolin-4-ol
Reactant of Route 4
2,5-Dichloroquinazolin-4-ol
Reactant of Route 5
2,5-Dichloroquinazolin-4-ol
Reactant of Route 6
2,5-Dichloroquinazolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.